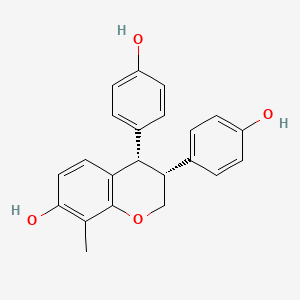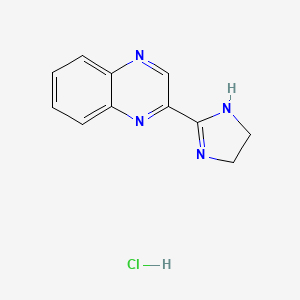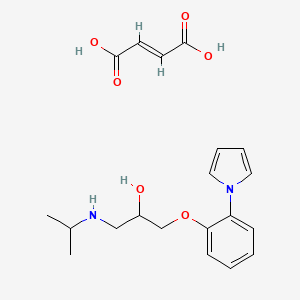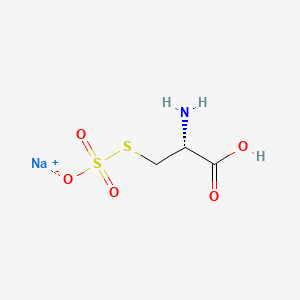
2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ME-344 involves several steps, starting from the precursor phenoxodiol. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups to the aromatic rings.
Cyclization: Formation of the chromen ring structure.
Methylation: Addition of a methyl group to the chromen ring.
Industrial production methods for ME-344 are not extensively documented, but they likely involve optimization of the above synthetic steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
ME-344 undergoes various chemical reactions, including:
Oxidation: ME-344 can be oxidized, leading to the formation of reactive oxygen species (ROS).
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The hydroxyl groups on the aromatic rings can participate in substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
ME-344 exerts its effects by inhibiting mitochondrial oxidative phosphorylation (OXPHOS), a fundamental metabolic pathway involved in the production of adenosine triphosphate (ATP). By disrupting ATP production, ME-344 induces cancer cell death. It specifically targets mitochondrial proton channels and increases the generation of reactive oxygen species, leading to mitochondrial dysfunction and apoptosis .
Vergleich Mit ähnlichen Verbindungen
ME-344 is related to phenoxodiol, another isoflavone with anticancer properties. ME-344 has shown more robust preclinical activity and a better therapeutic index. Other similar compounds include:
Phenoxodiol: A first-generation isoflavone with similar but less potent anticancer properties.
Topotecan: Often used in combination with ME-344 for enhanced anticancer effects .
ME-344’s unique ability to disrupt mitochondrial function and induce apoptosis sets it apart from these similar compounds .
Eigenschaften
CAS-Nummer |
1374524-68-1 |
|---|---|
Molekularformel |
C22H20O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C22H20O4/c1-13-20(25)11-10-18-21(15-4-8-17(24)9-5-15)19(12-26-22(13)18)14-2-6-16(23)7-3-14/h2-11,19,21,23-25H,12H2,1H3/t19-,21-/m0/s1 |
InChI-Schlüssel |
QVCAATSEPLQVBX-FPOVZHCZSA-N |
Isomerische SMILES |
CC1=C(C=CC2=C1OC[C@H]([C@H]2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
Kanonische SMILES |
CC1=C(C=CC2=C1OCC(C2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B10768389.png)

![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B10768395.png)

![but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B10768421.png)
![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B10768427.png)

![1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid](/img/structure/B10768440.png)

![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid;hydrochloride](/img/structure/B10768450.png)
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B10768457.png)


![2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropylpurin-2-YL}amino)-3-methylbutan-1-OL](/img/structure/B10768482.png)